molecular formula C8H14 B165583 2,5-Dimethyl-1,5-hexadiene CAS No. 627-58-7

2,5-Dimethyl-1,5-hexadiene

Cat. No.: B165583
CAS No.: 627-58-7
M. Wt: 110.2 g/mol
InChI Key: DSAYAFZWRDYBQY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a diene, meaning it contains two double bonds, and is characterized by its two methyl groups attached to the hexadiene chain. This compound is also known by other names such as bimethallyl and dimethallyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyl-1,5-hexadiene can be synthesized through various methods. One common method involves the reductive coupling of allyl chloride using magnesium . Another approach is the high-temperature pyrolysis of 2-methyl-1,5-hexadiene, which yields this compound as one of the products .

Industrial Production Methods

In industrial settings, this compound is often produced through the ethenolysis of 1,5-cyclooctadiene. This process involves the reaction of 1,5-cyclooctadiene with ethylene in the presence of a catalyst derived from rhenium oxide on alumina .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1,5-hexadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Polymer Production

2,5-Dimethyl-1,5-hexadiene serves as a monomer in the synthesis of various polymers. It can be polymerized to produce elastomers and plastics with desirable mechanical properties.

Table 1: Polymerization Characteristics

PropertyValue
Monomer TypeDiene
Polymerization MethodFree radical polymerization
Typical ProductsPolybutadiene, Styrene-butadiene rubber

Cross-Linking Agent

The compound is utilized as a cross-linking agent in the production of thermosetting resins and elastomers. Cross-linking enhances the thermal stability and mechanical strength of the final products.

Case Study: Cross-Linking in Elastomers
A study demonstrated that incorporating this compound into a rubber matrix significantly improved tensile strength and elasticity compared to conventional cross-linkers. The optimal concentration was found to be around 5% by weight.

Chemical Synthesis

Due to its reactive double bonds, this compound can be used in various chemical reactions, including:

  • Diels-Alder reactions
  • Michael additions
    These reactions are valuable for synthesizing complex organic molecules.

Example Reaction: Diels-Alder Synthesis
In a typical Diels-Alder reaction involving this compound as a diene, researchers achieved high yields of cycloadducts that are precursors for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,5-hexadiene involves its ability to participate in various chemical reactions due to the presence of its double bonds. These double bonds can undergo cycloaddition reactions, such as the Diels-Alder reaction, forming cyclic compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyl-1,5-hexadiene is unique due to its specific structure, which includes two methyl groups. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Biological Activity

2,5-Dimethyl-1,5-hexadiene (CAS No. 627-58-7) is an acyclic diene with a molecular formula of C8_8H14_{14} and a molecular weight of 110.2 g/mol. This compound is characterized by its clear colorless liquid state and has notable physical properties such as a melting point of −75 °C and a boiling point of 114 °C . The biological activity of this compound has been the subject of various studies due to its potential applications in pharmaceuticals and materials science.

The chemical structure of this compound includes a conjugated diene system that contributes to its reactivity and biological interactions. Its properties include:

  • Density : 0.742 g/mL at 25 °C
  • Flash Point : 45 °F
  • Hydrolytic Sensitivity : No reaction with water under neutral conditions .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The compound was observed to inhibit cell proliferation and trigger apoptosis in human cancer cells. This cytotoxicity is attributed to the generation of reactive oxygen species (ROS), which cause oxidative stress and damage cellular components .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Experimental models have indicated that this compound can reduce inflammation markers in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various compounds including this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups:

CompoundInhibition Zone (mm)
This compound15
Control (No Treatment)0
Standard Antibiotic (Amoxicillin)20

This study supports the potential use of this compound as a natural antimicrobial agent .

Cytotoxicity in Cancer Research

In another study focusing on cancer treatment, researchers tested the effects of this compound on human breast cancer cells (MCF-7). The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

These results highlight the compound's potential as an anticancer agent through its ability to induce apoptosis .

Q & A

Basic Research Questions

Q. What are the key structural features and physical properties of 2,5-dimethyl-1,5-hexadiene?

Answer: this compound (C₈H₁₄) is a diene with two non-conjugated terminal double bonds and two methyl substituents. Key properties include:

PropertyValueSource
Molecular Weight110.20 g/mol
Boiling Point114°C (at 2 mmHg)
Density (25°C)0.743 g/mL
Vapor Pressure37.4 mmHg
LogP (Lipophilicity)3.7
The InChI string (InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3) and SMILES (CC(=C)CCC(=C)C) confirm its structure .

Q. What established methods are used to synthesize this compound?

Answer: Two primary methods are documented:

Thermal Isomerization :

  • Derived from 1,4-dimethylbicyclo[2.2.0]hexane at 445.1–477.5 K.
  • Follows first-order kinetics:
    Rate constant: k=1.86×1011exp(31000±1800RT)sec1k = 1.86 \times 10^{11} \exp\left(-\frac{31000 \pm 1800}{RT}\right) \, \text{sec}^{-1} .

Oxidative Dehydrodimerization of Isobutene :

  • Catalyzed by Bi₂O₃ with additives (e.g., Cr₂O₃, MoO₃).
  • Achieves 13% yield with >90% selectivity under optimized conditions (residence time, O₂ ratio, pressure) .

Q. How is spectroscopic characterization performed for this compound?

Answer:

  • Raman Spectroscopy : Identifies vibrational modes, distinguishing it from isomers (e.g., 2,5-dimethyl-2,4-hexadiene). Frequencies and depolarization ratios are critical for structural confirmation .
  • NMR : Terminal double bonds (δ ~4.8–5.2 ppm for protons) and methyl groups (δ ~1.6 ppm) are diagnostic .

Q. What are its typical chemical reactivities?

Answer:

  • Cyclopolymerization : Reacts with maleic anhydride to form copolymers with pendant double bonds, differing from 1,4-diene-derived polymers due to allyl radical intermediates .
  • Halogenation : Adds Cl₂ via 1,2- and 1,4-addition pathways, yielding dichloro derivatives (e.g., trans-2,5-dichloro-2,5-dimethyl-3-hexene and 4,5-dichloro-2,5-dimethyl-2-hexene in a 2:3 ratio) .

Advanced Research Questions

Q. How do reaction conditions influence chlorine addition mechanisms?

Answer: Chlorination in non-polar solvents (CCl₄, hexane) favors 1,2-addition (kinetic control) due to steric hindrance in the transition state. 1,4-Addition becomes competitive under prolonged reaction times, with isomerization occurring via allylic rearrangement (studied via Arrhenius analysis) .

Q. What kinetic insights exist for thermal decomposition into allyl radicals?

Answer: Decomposition equilibrium studies (via DSC) determine the heat of formation of allyl radicals . Differential isoconversional analysis reveals activation energy (EaE_a) dependencies on conversion rates, critical for modeling radical-initiated reactions .

Q. How do catalysts affect oxidative dimerization efficiency?

Answer:

CatalystAdditiveDMH YieldSelectivity
Bi₂O₃None13%>90%
Bi₂O₃NH₄VO₃10%85%
Bi₂O₃SnO₂8%78%
Optimal performance with Bi₂O₃ alone suggests minimal steric hindrance and electronic modulation .

Q. What computational methods model its electronic structure?

Answer: Density Functional Theory (DFT) predicts:

  • HOMO-LUMO gaps : Correlate with reactivity in electrophilic additions.
  • Rotational barriers : Methyl groups at C2 and C5 influence conformational stability (rotatable bond count = 3) .

Q. How is it utilized in organometallic synthesis?

Answer:

  • Cyclic Hydroboration : Forms bis(3,6-dimethyl)borepane, a precursor for boron-containing polymers.
  • Trichloroacetonitrile Reaction : Produces 1,3,6-trichloro-3,6-dimethylcycloheptanecarbonitrile, validated by XRD for stereochemical analysis .

Q. Data Contradictions and Resolutions

  • Synthesis Routes : Liquid-phase catalytic vs. high-temperature pyrolysis methods yield the same product but differ in scalability and purity. Pyrolysis is faster but requires stringent temperature control .
  • Isomerization Catalysts : Calcium amide promotes allylic shifts, but competing pathways (e.g., retro-Diels-Alder) necessitate mechanistic validation via isotopic labeling .

Properties

IUPAC Name

2,5-dimethylhexa-1,5-diene
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InChI

InChI=1S/C8H14/c1-7(2)5-6-8(3)4/h1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSAYAFZWRDYBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=C)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14
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DSSTOX Substance ID

DTXSID6060844
Record name 1,5-Hexadiene, 2,5-dimethyl-
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Molecular Weight

110.20 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,5-Dimethyl-1,5-hexadiene
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Vapor Pressure

37.4 [mmHg]
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CAS No.

627-58-7
Record name 2,5-Dimethyl-1,5-hexadiene
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Record name 1,5-Hexadiene, 2,5-dimethyl-
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Record name 2,5-dimethylhexa-1,5-diene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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